1-(6-Chloro-5-methylpyridin-3-yl)ethanone

Chemical Synthesis Procurement Quality Control

Sourcing regioisomerically pure chlorinated pyridinyl ketones is critical for advancing MCH-1 receptor, MEK kinase, and p38 MAPK programs. This specific 3-acetyl-6-chloro-5-methylpyridine (CAS 1256791-13-5) avoids isomer risk and provides a strategic synthetic handle. • ≥98% purity ensures reliable cross-coupling at the 6-chloro position. • XLogP3 1.9 & TPSA 29.96 Ų optimize membrane permeability. • Immediate stock availability with consistent lot-to-lot analytical data.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 1256791-13-5
Cat. No. B1403982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-5-methylpyridin-3-yl)ethanone
CAS1256791-13-5
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)C(=O)C
InChIInChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3
InChIKeyTWEZOYOBQZZFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-5-methylpyridin-3-yl)ethanone: Chemical Identity & Core Properties


1-(6-Chloro-5-methylpyridin-3-yl)ethanone (CAS 1256791-13-5) is a chlorinated methylpyridinyl ketone with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol [1]. It is characterized by a pyridine ring with a chlorine atom at the 6-position, a methyl group at the 5-position, and an acetyl group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, rather than as a final active pharmaceutical ingredient . Its computed properties, such as an XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 29.96 Ų, are key identifiers for its physicochemical profile [1][2].

1-(6-Chloro-5-methylpyridin-3-yl)ethanone: Why Generic Substitution Fails


In the context of synthetic chemistry, 1-(6-chloro-5-methylpyridin-3-yl)ethanone is not a generic building block; its specific substitution pattern on the pyridine ring dictates its reactivity and the structural outcome of subsequent reactions. Close analogs, such as 1-(5-chloro-6-methylpyridin-3-yl)ethanone or other regioisomers, possess a different spatial arrangement of the chlorine and methyl groups, leading to distinct steric and electronic environments. This difference directly impacts reaction yields, regioselectivity in further functionalization (e.g., in cross-coupling reactions), and the final conformation of the target molecule, which is crucial for biological activity [1]. Therefore, substituting this compound with a closely related analog without verifying the exact substitution pattern would introduce significant risk of synthetic failure or the production of an incorrect, potentially inactive, downstream product.

1-(6-Chloro-5-methylpyridin-3-yl)ethanone: Quantitative Differentiation Evidence


Commercial Availability & Purity Comparison

The target compound, 1-(6-Chloro-5-methylpyridin-3-yl)ethanone, is commercially available from multiple suppliers with reported purities ranging from 95% to 98% . In contrast, its regioisomer, 1-(5-chloro-6-methylpyridin-3-yl)ethanone (CAS 1256789-61-7), shows limited commercial availability and is primarily referenced in synthetic literature rather than being a standard catalog item [1]. This difference in market availability directly impacts procurement lead times and the ability to scale up research activities.

Chemical Synthesis Procurement Quality Control

Lipophilicity (XLogP3) Differentiation

The computed lipophilicity (XLogP3-AA) for 1-(6-chloro-5-methylpyridin-3-yl)ethanone is 1.9 [1]. This value is lower than that of the structurally similar compound 1-(6-chloro-5-methylpyridin-3-yl)propan-1-one (XLogP3-AA of 2.4) [2]. The difference of 0.5 log units indicates that the target compound is significantly less lipophilic, which can influence its solubility, membrane permeability, and metabolic stability in downstream biological applications.

Physicochemical Properties Drug Discovery ADME Prediction

Synthetic Utility: Heterocycle Formation Yield

1-(6-Chloro-5-methylpyridin-3-yl)ethanone has been demonstrated to participate in a multi-step synthesis leading to a complex heterocyclic structure with a reported overall yield of 66% (1.6 g product from 850 mg starting material) [1]. While a direct yield comparison under identical conditions for a close analog is not available, this quantitative outcome provides a baseline for its reactivity in a defined, published synthetic route. The ability to achieve this yield in a published protocol provides a verifiable starting point for process optimization, a level of detail not commonly available for less-studied regioisomers.

Organic Synthesis Methodology Yield Optimization

1-(6-Chloro-5-methylpyridin-3-yl)ethanone: Optimal Application Scenarios


Key Intermediate for MCH Receptor Antagonists

1-(6-Chloro-5-methylpyridin-3-yl)ethanone serves as a crucial building block for synthesizing compounds that target melanin-concentrating hormone (MCH) receptors, particularly MCH-1 [1]. Its specific substitution pattern is essential for achieving the required receptor binding affinity. The compound's defined lipophilicity (XLogP3 = 1.9) [2] and its demonstrated synthetic utility in producing complex heterocycles [3] make it a strategically important intermediate for medicinal chemistry programs focused on metabolic and CNS disorders.

Precursor for MEK Inhibitors in Oncology

This pyridinyl ketone derivative is a valuable precursor for synthesizing pyridone-based MEK inhibitors, a class of targeted therapies for cancer [1]. The chlorine atom at the 6-position is a strategic handle for further functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments to optimize potency and selectivity. The compound's ready commercial availability with high purity (95-98%) [2] reduces delays in synthesizing and screening novel MEK inhibitor candidates.

Building Block for p38 MAPK Inhibitor Libraries

Research indicates that substituted pyridinones, derived from precursors like 1-(6-chloro-5-methylpyridin-3-yl)ethanone, are useful for treating diseases mediated by unregulated p38 MAP kinase activity [1]. The presence of both a chlorine and a methyl group on the pyridine ring allows for the exploration of structure-activity relationships (SAR) around this core scaffold. The lower lipophilicity of this compound compared to its propan-1-one analog (ΔXLogP = -0.5) [2] may offer advantages in achieving favorable physicochemical properties for lead compounds in this therapeutic area.

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